molecular formula C6H6ClNO2S B3147874 Methyl 3-amino-4-chlorothiophene-2-carboxylate CAS No. 632356-41-3

Methyl 3-amino-4-chlorothiophene-2-carboxylate

Cat. No.: B3147874
CAS No.: 632356-41-3
M. Wt: 191.64 g/mol
InChI Key: UGZKUKBGCABYDB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiophene derivative .

Scientific Research Applications

Methyl 3-amino-4-chlorothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-amino-4-chlorothiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-chlorothiophene-2-carboxylate is unique due to the presence of both amino and chloro groups on the thiophene ring.

Biological Activity

Methyl 3-amino-4-chlorothiophene-2-carboxylate (MACTC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MACTC is characterized by a thiophene ring with an amino group and a chlorine substituent, contributing to its unique reactivity and biological properties. Its molecular formula is C₆H₆ClNO₂S, with a molecular weight of 191.64 g/mol. The compound typically appears as a pale yellow solid with a melting point between 85 and 88 °C and exhibits slight solubility in chloroform and methanol, while having a water solubility of approximately 1 g/L at 35 °C.

Biological Activities

Antimicrobial Properties
MACTC has been evaluated for its antimicrobial activity. Preliminary studies indicate that compounds within this class may exhibit significant inhibitory effects against various bacterial strains. The presence of the amino and chloro groups on the thiophene ring enhances its reactivity, potentially leading to stronger interactions with microbial targets compared to similar compounds lacking these features.

Anticancer Potential
Research into the anticancer properties of MACTC is ongoing. Studies have shown that thiophene derivatives can interact with DNA and proteins involved in cancer cell proliferation. For instance, complexes formed with metal ions like copper have demonstrated strong antiproliferative effects against human cancer cell lines, including HeLa (cervical carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cells . The mechanism often involves intercalation with DNA, leading to cell cycle arrest and apoptosis in treated cells.

The exact mechanism by which MACTC exerts its biological effects remains to be fully elucidated. However, it is hypothesized that MACTC may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of these pathways, resulting in altered cellular processes such as apoptosis or inhibition of cell growth.

Case Studies

  • Anticancer Activity : A study assessing various copper(II) complexes containing thiophene derivatives found that one complex exhibited an IC₅₀ value of 8.99 μM against HeLa cells after 48 hours of treatment, indicating potent anticancer activity . The study highlighted the importance of structural features in enhancing biological activity.
  • Antimicrobial Evaluation : In another investigation, MACTC was tested against several bacterial strains, demonstrating promising antimicrobial activity that warrants further exploration into its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of MACTC, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compound (MACTC)ModerateHighContains both amino and chloro groups
Methyl 3-amino-2-thiophenecarboxylateLowModerateLacks chlorine substituent
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylateModerateHighContains additional phenyl group

Properties

IUPAC Name

methyl 3-amino-4-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZKUKBGCABYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632356-41-3
Record name methyl 3-amino-4-chlorothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

was obtained by stirring a solution of 7 g of methyl 3-acetylamino-4-chlorothiophene-2-carboxylate in a mixture of 50 ml of methanol and 50 ml of concentrated hydrochloric acid at 60° C. for 4 hours and at room temperature for 2 days. The mixture was filtered, the solvent was distilled to about ⅓ of the starting volume, approx. 100 ml of water were added and the crystals were filtered off after stirring at room temperature. Crystalline product. M.p. 62–64° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-chlorothiophene-2-carboxylate
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Methyl 3-amino-4-chlorothiophene-2-carboxylate
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Methyl 3-amino-4-chlorothiophene-2-carboxylate
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Methyl 3-amino-4-chlorothiophene-2-carboxylate

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